![molecular formula C10H22N2O2 B14454851 N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide CAS No. 75005-60-6](/img/structure/B14454851.png)
N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide is a chemical compound with a unique structure that includes a dimethylamino group, a hydroxy group, and a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide typically involves the reaction of 3-(dimethylamino)-1-propylamine with an appropriate ester or acid chloride. One common method is the amidation reaction, where the amine reacts with an ester in the presence of a catalyst such as lead acetate . This reaction can be carried out under solvent-free conditions, which enhances the reaction rate and yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using esters and amines. The use of catalysts like lead acetate or other metal catalysts can improve the efficiency and yield of the reaction. The process is optimized to ensure high purity and minimal by-products, making it suitable for various applications.
化学反応の分析
Types of Reactions
N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the amide group can produce primary or secondary amines.
科学的研究の応用
N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The dimethylamino group can participate in protonation-deprotonation equilibria, affecting the compound’s reactivity and interactions with biological molecules. These interactions can influence various biochemical pathways, making the compound useful in drug delivery and other applications .
類似化合物との比較
Similar Compounds
N-[3-(Dimethylamino)propyl]methacrylamide: Similar in structure but with a methacrylamide group instead of a hydroxypropanamide group.
Dimethylaminopropylamine: A simpler compound with a similar dimethylamino group but lacking the hydroxy and amide functionalities.
Uniqueness
N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and versatility. The presence of both a hydroxy group and an amide group allows for diverse chemical modifications and applications, setting it apart from simpler analogues.
特性
CAS番号 |
75005-60-6 |
|---|---|
分子式 |
C10H22N2O2 |
分子量 |
202.29 g/mol |
IUPAC名 |
N-[3-(dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide |
InChI |
InChI=1S/C10H22N2O2/c1-10(2,8-12(3)4)7-11-9(14)5-6-13/h13H,5-8H2,1-4H3,(H,11,14) |
InChIキー |
ZNUDWYNEOUWWMX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CNC(=O)CCO)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14454769.png)

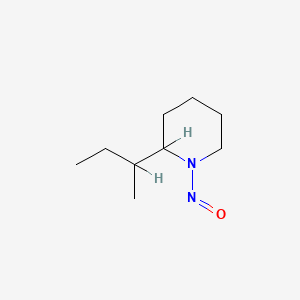
![2-[(E)-Benzylideneamino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14454782.png)
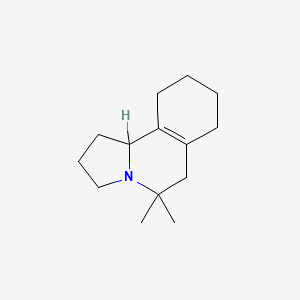
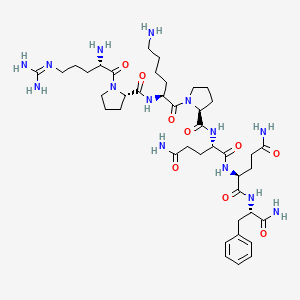
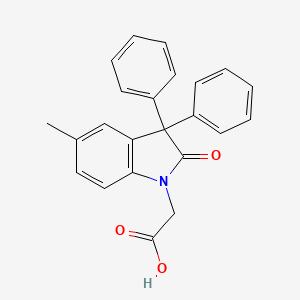

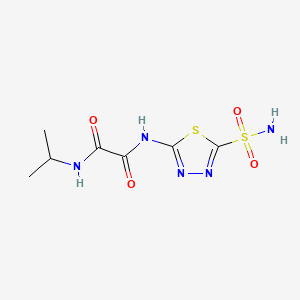

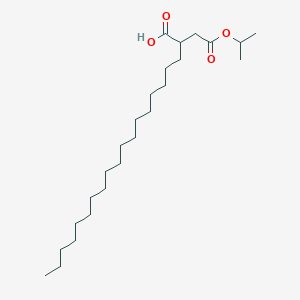
![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)


